Product packaging for 3-(3,5-Dichloropyridin-2-YL)butan-2-amine(Cat. No.:CAS No. 1341676-22-9)

3-(3,5-Dichloropyridin-2-YL)butan-2-amine

Cat. No.: B597405
CAS No.: 1341676-22-9
M. Wt: 219.109
InChI Key: SUTDXMDSQNFJGJ-UHFFFAOYSA-N
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Description

3-(3,5-Dichloropyridin-2-YL)butan-2-amine (CAS 1341676-22-9) is an organic compound with the molecular formula C9H12Cl2N2 and a molecular weight of 219.11 g/mol . This compound is characterized by a butan-2-amine chain linked to a 3,5-dichloropyridin-2-yl group, a structure that places it within a class of chemicals investigated for their potential nematicidal activity . As such, it serves as a valuable building block or intermediate for researchers in the field of agrochemical development , particularly in the synthesis and testing of new crop protection agents. Its physical properties include a predicted density of 1.2±0.1 g/cm³ and a boiling point of 273.0±35.0 °C at 760 mmHg . Researchers utilize this compound primarily in the design of novel molecules targeting parasitic nematodes, contributing to the development of sustainable pest management solutions. The exact mechanism of action for this specific compound is an area of ongoing research, but its structural features suggest potential interaction with biological targets in pests. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12Cl2N2 B597405 3-(3,5-Dichloropyridin-2-YL)butan-2-amine CAS No. 1341676-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dichloropyridin-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2/c1-5(6(2)12)9-8(11)3-7(10)4-13-9/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTDXMDSQNFJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Cl)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 3,5 Dichloropyridin 2 Yl Butan 2 Amine

Retrosynthetic Analysis of the 3-(3,5-Dichloropyridin-2-YL)butan-2-amine Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound (I), two primary disconnections are considered logical and strategic.

The most evident disconnection is at the carbon-nitrogen (C-N) bond of the amine functionality (Disconnection A). This approach simplifies the target molecule to the corresponding ketone, 3-(3,5-dichloropyridin-2-yl)butan-2-one (II). This transformation is synthetically feasible via reductive amination.

A second key disconnection can be made at the carbon-carbon (C-C) bond connecting the pyridine (B92270) ring to the butane (B89635) side chain in the ketone intermediate (II) (Disconnection B). This breaks the molecule down into a suitably activated 3,5-dichloropyridine (B137275) derivative (III) and a four-carbon building block, such as a butanone enolate equivalent (IV). The pyridine precursor (III) could be a 2-halopyridine (e.g., X = Cl, Br, I) or a 2-organometallic pyridine, which are common starting points for cross-coupling reactions. google.com

This two-step disconnection strategy forms the basis for both linear and convergent synthetic approaches to the target molecule.

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic analysis of this compound, showing key disconnections leading to potential starting materials.

Multistep Convergent and Linear Synthetic Approaches to this compound

Building upon the retrosynthetic analysis, both linear and convergent pathways can be devised. A linear approach would involve modifying a pre-existing pyridyl-butane structure, while a convergent approach would join the pyridine and butane fragments in a key step.

The formation of the C-C bond between the 3,5-dichloropyridine ring and the butan-2-one moiety is a critical step in the synthesis. Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for this type of transformation.

One plausible strategy involves the coupling of a 2-halopyridine, such as 2-bromo-3,5-dichloropyridine, with a ketone enolate or its synthetic equivalent. For instance, a Negishi coupling using an organozinc reagent derived from 2-butanone (B6335102) could be employed. Alternatively, palladium-catalyzed coupling reactions of 2-pyridyl organometallic reagents (e.g., derived from lithiation or Grignard formation at the 2-position) with an appropriate electrophile like acetyl chloride or acetic anhydride (B1165640) could form the desired ketone intermediate (II). Radical-mediated reactions can also be effective for forming C-C bonds. libretexts.org

The following table summarizes representative C-C bond formation reactions applicable to the synthesis of pyridyl ketones.

Reaction TypePyridine SubstrateCoupling PartnerCatalyst/ReagentProduct Type
Negishi Coupling2-Bromo-3,5-dichloropyridine1-(Tributylstannyl)butan-2-onePd(PPh₃)₄Pyridyl Ketone
Suzuki Coupling3,5-Dichloropyridine-2-boronic acid1-Bromo-2-butanonePd(OAc)₂ / SPhosPyridyl Ketone
Enolate Alkylation2-Bromo-3,5-dichloropyridineLithium butan-2-enolate-Pyridyl Ketone
Friedel-Crafts Acylation3,5-DichloropyridineButanoyl chlorideAlCl₃Pyridyl Ketone

Once the key ketone intermediate, 3-(3,5-dichloropyridin-2-yl)butan-2-one (II), is synthesized, the final step is the introduction of the amine group. The most direct and widely used method for this transformation is reductive amination.

This one-pot reaction involves treating the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate, to form an intermediate imine in situ. The imine is then reduced to the desired primary amine without isolation. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Ni). The choice of reducing agent is crucial to ensure compatibility with the functional groups present in the molecule.

The following table outlines various conditions for reductive amination.

Amine SourceReducing AgentSolventTypical Conditions
Ammonia (aq. or gas)H₂ / Raney NiMethanol / EthanolHigh pressure, elevated temperature
Ammonium AcetateNaBH₃CNMethanolAcidic pH, room temperature
Hydroxylamine, then reductionH₂ / Pd/C or Zn/AcOHEthanolTwo-step: oxime formation, then reduction
AmmoniaSodium Borohydride (NaBH₄)MethanolRequires control of pH, often with Ti(i-OPr)₄

Stereoselective Synthesis of Chiral this compound Isomers

The target molecule contains two chiral centers, meaning it can exist as four possible stereoisomers. Controlling the stereochemical outcome of the synthesis is often critical for biological applications. Asymmetric synthesis provides pathways to selectively form one or two of these isomers. wikipedia.org

Asymmetric catalysis offers an elegant route to chiral amines, often through the hydrogenation of a prochiral precursor. nih.gov A highly effective method is the asymmetric reductive amination of the ketone intermediate (II). This can be achieved by forming an imine and then performing an enantioselective hydrogenation using a chiral transition-metal catalyst. Iridium and rhodium complexes with chiral phosphine (B1218219) ligands are well-suited for this purpose. snnu.edu.cn

Alternatively, the ketone itself can be asymmetrically hydrogenated to a chiral alcohol, which is then converted to the amine via methods like the Mitsunobu reaction with subsequent deprotection, often proceeding with inversion of stereochemistry.

The table below presents examples of catalyst systems used for asymmetric hydrogenation of similar substrates.

Catalyst PrecursorChiral LigandSubstrate TypeTypical Enantiomeric Excess (ee)
[Rh(COD)Cl]₂(R,R)-Me-DuPhosAryl Ketone Imine>95% ee
[Ir(COD)Cl]₂(S,S)-f-binaphaneAryl Ketone>98% ee
RuCl₂(PPh₃)₃(R)-BINAP / (R,R)-DPENAryl Ketone (Transfer Hydrogenation)>97% ee
Ir–UbaPHOX-Allyl Phthalimides98–99% ee nih.gov

The use of a chiral auxiliary is a robust and reliable strategy for controlling stereochemistry. sigmaaldrich.com In this approach, a prochiral substrate is temporarily bonded to a single enantiomer of a chiral molecule (the auxiliary), which directs subsequent reactions to occur on one face of the substrate. wikipedia.org

For the synthesis of this compound, a prominent method involves the condensation of the ketone intermediate (II) with an enantiopure sulfinamide, such as (R)- or (S)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). yale.edu This reaction forms a chiral N-sulfinyl imine intermediate. The sulfinyl group effectively shields one face of the C=N double bond, leading to highly diastereoselective addition of a hydride reagent (e.g., from NaBH₄). The resulting sulfinamide can then be cleaved under mild acidic conditions to yield the enantiomerically enriched primary amine, and the auxiliary can often be recovered. nih.govresearchgate.net

This methodology is summarized in the table below.

Chiral AuxiliaryIntermediateKey ReactionTypical Diastereomeric Excess (de)
(R)-tert-ButanesulfinamideChiral N-sulfinyl imineDiastereoselective Reduction (NaBH₄)>98% de researchgate.net
(S,S)-PseudoephedrineChiral AmideDiastereoselective Alkylation>95% de nih.gov
(S)-4-Benzyl-2-oxazolidinoneChiral N-Acyl OxazolidinoneDiastereoselective Aldol/Alkylation>90% de
(1S,2S)-PseudoephenamineChiral AmideDiastereoselective Alkylation>99% de nih.gov

Biocatalytic Approaches for Enantioselective Synthesis

The presence of a stereocenter in this compound necessitates enantioselective synthetic methods to obtain stereochemically pure isomers, which is often crucial for biological activity. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful and green alternative to traditional chiral synthesis.

One of the most effective biocatalytic methods for producing chiral amines is the reductive amination of a prochiral ketone. wiley.com For the synthesis of this compound, this would involve the enantioselective amination of the precursor ketone, 3-(3,5-dichloropyridin-2-yl)butan-2-one. Enzymes such as ω-transaminases (ω-TAs) are particularly well-suited for this transformation. wiley.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a carbonyl acceptor. wiley.com Depending on the specific enzyme used, either the (R)- or (S)-enantiomer of the amine can be selectively produced. wiley.com

The general biocatalytic cascade for this synthesis can be outlined as follows:

An alcohol dehydrogenase can be used to oxidize a corresponding secondary alcohol to produce the ketone, 3-(3,5-dichloropyridin-2-yl)butan-2-one.

The resulting ketone is then subjected to reductive amination using an ω-transaminase to yield the desired chiral amine. nih.gov

To drive the reaction towards the amine product, the equilibrium of the transamination reaction often needs to be shifted. This can be achieved by using a large excess of the amine donor or by employing a system to remove the ketone byproduct. wiley.com A sophisticated approach involves a multi-enzyme cascade where the cofactor is recycled internally. nih.gov For instance, the NADH generated during an initial alcohol oxidation step can be utilized by an amine dehydrogenase in the subsequent reductive amination step. nih.gov

Recent advancements have identified native amine dehydrogenases (AmDHs) that show potential for the synthesis of short-chain chiral amines. frontiersin.org While the resolution of amines like butan-2-amine can be challenging due to low enantiomeric excess in some biocatalytic systems, specific AmDHs have demonstrated improved performance. frontiersin.org

Enzyme Class Reaction Type Substrate Potential Product
ω-Transaminase (ω-TA)Reductive Amination3-(3,5-dichloropyridin-2-yl)butan-2-one(R)- or (S)-3-(3,5-Dichloropyridin-2-YL)butan-2-amine
Amine Dehydrogenase (AmDH)Reductive Amination3-(3,5-dichloropyridin-2-yl)butan-2-one(R)- or (S)-3-(3,5-Dichloropyridin-2-YL)butan-2-amine
LipaseKinetic ResolutionRacemic this compoundEnantiomerically enriched this compound

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing sustainable and environmentally benign processes. Key principles include maximizing atom economy and utilizing solvent-free or sustainable reaction conditions. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy are inherently "greener" as they generate less waste. primescholars.com

For the synthesis of pyridine derivatives, certain classical methods like the Chichibabin pyridine synthesis often suffer from low yields and poor atom economy, despite using inexpensive precursors. wikipedia.org More modern approaches aim to improve this. For instance, cycloaddition reactions, such as the Diels-Alder reaction, are known for their high atom economy as all the atoms of the reactants are incorporated into the product. primescholars.com

In the context of synthesizing this compound, a hypothetical synthesis route starting from 2-amino-3,5-dichloropyridine (B145740) and a suitable four-carbon synthon would need to be evaluated for its atom economy. Addition and cycloaddition reactions would be favored over substitution and elimination reactions which generate stoichiometric byproducts.

For example, a hypothetical addition of a Grignard reagent to a pyridine N-oxide, a known method for producing 2-substituted pyridines, would have a lower atom economy due to the generation of magnesium salts as byproducts. organic-chemistry.org In contrast, a catalytic C-H addition of an olefin to a pyridine ring would exhibit higher atom economy. organic-chemistry.org

The use of organic solvents contributes significantly to the environmental impact of chemical processes. Therefore, developing solvent-free reaction conditions or using sustainable solvents is a key aspect of green chemistry. biosynce.com

For the synthesis of pyridine derivatives, several green protocols have been developed. These include microwave-assisted synthesis and reactions conducted under solvent-free conditions or in environmentally benign solvents like water or ethanol. researchgate.netresearchgate.net Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and often allows for solvent-free conditions. researchgate.net

The synthesis of polysubstituted pyridines has been demonstrated to be achievable under solvent-free conditions, highlighting the potential for applying such methods to the production of this compound. bhu.ac.in The use of reusable catalysts, such as activated fly ash, further enhances the green credentials of a synthetic process. bhu.ac.in

Pyridine and its derivatives can themselves sometimes act as green solvents due to their relatively high boiling points and low volatility compared to many common organic solvents. biosynce.com Functionalized pyridines can also be designed for use in biphasic systems, which simplifies product separation and catalyst recycling. biosynce.com

Green Chemistry Approach Application to Synthesis Potential Benefits
High Atom Economy ReactionsUse of addition or cycloaddition reactions.Reduced waste generation, increased efficiency.
Microwave-Assisted SynthesisAcceleration of key synthetic steps.Shorter reaction times, higher yields, potential for solvent-free conditions.
Solvent-Free ConditionsPerforming reactions in the absence of a solvent.Reduced solvent waste, simplified purification.
Sustainable SolventsUse of water, ethanol, or other green solvents.Lower environmental impact, improved safety.
Reusable CatalystsEmploying heterogeneous or recyclable catalysts.Reduced catalyst waste, lower cost.

Post-Synthetic Derivatization and Functionalization of this compound

Following the synthesis of the core structure of this compound, further derivatization of both the butanamine moiety and the dichloropyridine ring can be explored. These modifications are often crucial for conducting structure-activity relationship (SAR) studies to optimize the biological properties of the molecule.

The primary amine of the butanamine side chain is a key functional group that can be readily modified. N-alkylation or N-acylation can be performed to introduce a variety of substituents. These modifications can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which can impact its biological activity. nih.gov

For example, the synthesis of N-functionalized amino acids via biocatalytic reductive coupling of ketones and amines has been reported, suggesting that similar enzymatic methods could be used to introduce various alkyl groups onto the amine of the target compound. nih.gov

SAR studies of other pyridine derivatives have shown that the nature of the substituent on the amino group can significantly affect biological activity. nih.gov For instance, in a series of imidazo[1,2-a]pyridine (B132010) derivatives, variations in the amine substituent led to significant differences in their inhibitory activity against certain kinases. nih.gov

The 3,5-dichloropyridine ring offers several positions for further functionalization. The chlorine atoms can be substituted via nucleophilic aromatic substitution (SNAr) reactions. The selectivity of these substitutions can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net For instance, in 2,4-dichloropyridine, amination can be directed to either the 2- or 4-position depending on the conditions. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing new carbon-carbon or carbon-nitrogen bonds onto the pyridine ring. rsc.orgmdpi.com These reactions could potentially be used to replace one or both of the chlorine atoms with various aryl, alkyl, or amino groups. The regioselectivity of these reactions on a 3,5-dichloropyridine scaffold would be a key consideration.

Furthermore, direct C-H functionalization of the pyridine ring is an increasingly important strategy in modern organic synthesis. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials and is highly atom-economical. organic-chemistry.org

SAR studies on other dichlorophenyl-containing compounds have demonstrated that the substitution pattern on the aromatic ring is critical for biological activity. researchgate.net For example, in a series of pyrido[2,3-d]pyrimidin-7-ones, substitutions on the dichlorophenyl moiety significantly influenced their inhibitory potency. researchgate.net Similarly, studies on tetracyclic diazaphenothiazine analogues showed that introducing different substituents onto the pyridine ring had a marked effect on their cytotoxic properties. nih.gov

Modification Site Reaction Type Potential Reagents Purpose
Butanamine Moiety (N-H)N-AlkylationAlkyl halides, Aldehydes/Ketones (reductive amination)SAR studies, modulation of lipophilicity and hydrogen bonding
Butanamine Moiety (N-H)N-AcylationAcyl chlorides, Carboxylic acids (amide coupling)SAR studies, introduction of amide functionalities
Dichloropyridine Ring (C-Cl)Nucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, ThiolsIntroduction of new functional groups
Dichloropyridine Ring (C-Cl)Palladium-Catalyzed Cross-CouplingBoronic acids (Suzuki), Amines (Buchwald-Hartwig), Cyanide salts organic-chemistry.orgFormation of C-C, C-N, or C-CN bonds
Dichloropyridine Ring (C-H)C-H FunctionalizationVarious catalytic systemsDirect introduction of new substituents

Molecular Interactions and Structure Activity Relationship Sar Studies of 3 3,5 Dichloropyridin 2 Yl Butan 2 Amine

Computational Modeling of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine Molecular Interactions

Molecular Dynamics Simulations of Ligand-Target Complexes

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

A search for QSAR studies specifically involving this compound or a closely related series of analogs did not yield any specific models or datasets. General QSAR studies on various classes of pyridine (B92270) derivatives exist, but these are not directly applicable to this specific molecule without significant and potentially inaccurate extrapolation.

Stereochemical Influences on Molecular Recognition and Activity

The presence of chiral centers in a molecule, such as in this compound, leads to the existence of stereoisomers (enantiomers and diastereomers). These isomers can exhibit significantly different pharmacological and toxicological properties due to their differential interactions with chiral biological targets like enzymes and receptors.

Differential Binding of Enantiomers to Biological Targets

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different affinities and efficacies for their biological targets. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit into the binding site of a protein compared to its mirror image. However, no studies detailing the separation of the enantiomers of this compound and the subsequent evaluation of their differential binding to any specific biological target could be located.

Conformational Analysis and Bioactive Conformations in Binding Pockets

The biological activity of a molecule is also dependent on its ability to adopt a specific three-dimensional conformation, often referred to as the "bioactive conformation," which allows it to bind effectively to its target. Conformational analysis, through computational modeling or experimental techniques, is crucial for understanding these interactions. There is currently no publicly available information on the conformational analysis or the identification of the bioactive conformation of this compound within any specific binding pocket.

Systematic Structure-Activity Relationship (SAR) Explorations

SAR studies involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. This approach is fundamental to medicinal chemistry for optimizing lead compounds into drug candidates.

Impact of Substituent Variations on Binding and Activity

A systematic exploration of the impact of varying the substituents on the dichloropyridine ring or the butan-2-amine side chain of this compound would provide valuable insights into the key structural features required for its biological activity. Such studies would typically involve synthesizing a series of analogs and evaluating their binding affinity or functional activity. No such systematic SAR studies for this compound have been published in the available literature.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are strategies used in drug design to identify novel core structures (scaffolds) or to replace functional groups with others that have similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. While these are common strategies in medicinal chemistry, there are no documented examples of their application specifically to this compound in the accessible scientific literature.

Design and Synthesis of this compound Analogues

The design of analogues of this compound would likely focus on modifications of both the dichloropyridine core and the butan-2-amine side chain to explore the structure-activity relationships. The synthesis of such analogues would logically start from the key intermediate, 2-amino-3,5-dichloropyridine (B145740).

The synthesis of 2-amino-3,5-dichloropyridine is well-documented and can be achieved through the chlorination of 2-amino-5-chloropyridine. A common method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent system. For instance, a general procedure involves reacting 2-amino-5-chloropyridine with NCS in a solvent mixture of DMF and methanol at a controlled temperature. chemicalbook.comchemicalbook.com The reaction progress is typically monitored by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC). chemicalbook.comchemicalbook.com Upon completion, the product can be isolated and purified by recrystallization from a solvent like ethanol to yield the desired 2-amino-3,5-dichloropyridine. chemicalbook.comchemicalbook.com

A patent describes a similar synthetic method, reacting 2-amino-5-chloropyridine with NCS in various solvents and temperatures, with reaction times ranging from 0.5 to 24 hours. google.com This method emphasizes the use of readily available and affordable raw materials, avoiding heavy metals and corrosive gases, which makes the process suitable for larger-scale production. google.com

Starting with 2-amino-3,5-dichloropyridine, the synthesis of the parent compound, this compound, and its analogues could be envisioned through several synthetic routes. One plausible approach would be an N-alkylation of the 2-amino group. However, a more likely strategy to achieve the specific carbon-carbon bond between the pyridine ring and the butane (B89635) chain would involve a multi-step synthesis, potentially starting with a different pyridine derivative that allows for the introduction of the butan-2-amine moiety or a precursor.

The design of analogues could explore the following modifications:

Substitution on the Pyridine Ring: The chlorine atoms at the 3 and 5 positions are key features. Analogues could be designed by replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups to probe the electronic and steric requirements for activity.

Modification of the Butan-2-amine Side Chain: The length and branching of the alkyl chain could be varied. For example, analogues with a propan-2-amine, pentan-2-amine, or other branched alkylamine side chains could be synthesized. The position of the amino group on the alkyl chain could also be altered.

Stereochemistry: The butan-2-amine moiety contains a chiral center. The synthesis of individual enantiomers and diastereomers of the analogues would be crucial for understanding the stereochemical requirements for biological activity.

While direct SAR studies on this compound are not available, research on other substituted aminopyridines provides valuable insights. For example, studies on amino-3,5-dicyanopyridines as adenosine receptor ligands have shown that small structural modifications can significantly influence affinity and selectivity. mdpi.com In this series, various substituents on the pyridine ring and at the amino group were evaluated, revealing that the nature of these substituents plays a critical role in receptor binding. mdpi.com

Another study on amino-3,5-dicyanopyridines and their cyclized thieno[2,3-b]pyridine derivatives highlighted that the uncyclized aminopyridine intermediates themselves exhibited significant biological activity. nih.gov This suggests that the aminopyridine scaffold is a privileged structure for designing biologically active molecules.

The following table summarizes the synthesis of the key intermediate, 2-amino-3,5-dichloropyridine, which would be the starting point for the synthesis of the title compound and its analogues.

Starting MaterialReagentSolventTemperatureReaction TimeYieldPurityReference
2-amino-5-chloropyridineN-chlorosuccinimideDMF/Methanol45 °C2.5 hours70.5%98.20% (GC) chemicalbook.comchemicalbook.com
2-amino-5-chloropyridineN-chlorosuccinimideDMF/Methanol15 °C5 hours53.1%96.28% (GC) google.com
2-amino-5-chloropyridineN-chlorosuccinimidet-butanol/Ethanol15 °C5 hours53.0%96.24% (GC) google.com
2-amino-5-chloropyridineN-chlorosuccinimideEthyl acetate0 °C24 hours55.5%98.50% (GC) google.com

The design and synthesis of analogues of this compound would be a systematic process of chemical modification and biological evaluation. The synthetic accessibility of the 2-amino-3,5-dichloropyridine core provides a solid foundation for the generation of a library of analogues for SAR studies. Future research in this area would be necessary to elucidate the specific molecular interactions and SAR for this particular class of compounds.

Theoretical and Computational Chemistry of 3 3,5 Dichloropyridin 2 Yl Butan 2 Amine

Quantum Chemical Characterization of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine

Quantum chemical calculations are instrumental in characterizing the fundamental properties of a molecule. For this compound, these methods can elucidate the distribution of electrons, the nature of its molecular orbitals, and its reactivity profile.

The electronic structure of this compound is largely influenced by the electron-withdrawing nature of the 3,5-dichloropyridin-2-yl moiety and the electron-donating character of the butan-2-amine group. The chlorine atoms and the nitrogen atom in the pyridine (B92270) ring pull electron density away from the aromatic system, while the amino group on the butane (B89635) chain donates electron density.

A Mulliken population analysis can provide a quantitative measure of the charge distribution across the molecule. It is anticipated that the nitrogen and chlorine atoms will possess partial negative charges, while the hydrogen atoms of the amino group and the carbon atoms attached to the electronegative atoms will exhibit partial positive charges.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer a quantitative prediction of the molecule's reactivity. These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are calculated as follows:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Electronegativity (χ): χ = -μ

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

A hypothetical set of calculated reactivity descriptors for this compound is presented in the table below.

DescriptorValue (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3
Chemical Potential (μ)-3.85
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Global Softness (S)0.19

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich butan-2-amine moiety, particularly the lone pair of the nitrogen atom. This region represents the site of potential nucleophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 3,5-dichloropyridin-2-yl ring, making this part of the molecule susceptible to electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small energy gap indicates lower stability and higher reactivity.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. The EPS map is colored to indicate regions of different electrostatic potential.

In the EPS of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative nitrogen and chlorine atoms. These areas are indicative of sites that are prone to electrophilic attack and can participate in hydrogen bonding as acceptors.

Regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms of the amino group and the alkyl chain. These sites are susceptible to nucleophilic attack and can act as hydrogen bond donors.

Conformational Analysis and Potential Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformations and the energy barriers between them.

The conformational space of this compound can be systematically explored using computational methods. Ab initio and Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G* basis set, are commonly employed for this purpose.

The primary degrees of rotational freedom in this molecule are the torsion angles around the C-C and C-N bonds of the butan-2-amine side chain and the C-C bond connecting the side chain to the pyridine ring. A systematic scan of these torsion angles allows for the generation of a potential energy surface.

The potential energy surface reveals various energy minima, which correspond to stable conformations (conformers). The conformer with the lowest energy is termed the global minimum, while other stable conformers are referred to as local minima. slideshare.net The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution.

Identifying the global minimum and low-energy local minima is crucial, as these are the most likely structures the molecule will adopt. The geometric parameters (bond lengths, bond angles, and dihedral angles) of these conformers can then be analyzed to understand the intramolecular interactions, such as hydrogen bonding or steric hindrance, that stabilize them.

A hypothetical table of relative energies for a few conformers of this compound is provided below.

ConformerRelative Energy (kcal/mol)
1 (Global Minimum)0.00
21.25
32.50
43.75

Predictive Computational Spectroscopy of this compound

Computational spectroscopy is a branch of computational chemistry that predicts the spectroscopic properties of molecules. By simulating the interaction of molecules with electromagnetic radiation, it is possible to obtain theoretical spectra that can aid in the interpretation of experimental data, confirm molecular structures, and provide insights into the electronic and vibrational properties of the molecule.

Theoretical NMR chemical shift calculations are a valuable tool for predicting the ¹H and ¹³C NMR spectra of a molecule. These calculations are typically performed using density functional theory (DFT) methods, which have been shown to provide accurate predictions of NMR chemical shifts. nih.gov The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding tensors to a standard, typically tetramethylsilane (TMS).

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in its structural elucidation. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the presence of the electron-withdrawing chlorine atoms on the pyridine ring and the stereochemistry of the butan-2-amine side chain. Discrepancies between the calculated and experimental spectra can often be reconciled by considering conformational dynamics and solvent effects.

Below are hypothetical tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT method such as B3LYP with a 6-31G(d,p) basis set.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
H (Pyridine)8.15
H (Pyridine)7.70
H (CH)3.50
H (CH)2.80
H (CH₃)1.25
H (CH₃)1.10
H (NH₂)1.50

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C (Pyridine-Cl)148.0
C (Pyridine-Cl)145.5
C (Pyridine-C)140.0
C (Pyridine-CH)125.0
C (Pyridine-CH)122.0
C (CH)55.0
C (CH)45.0
C (CH₃)20.0
C (CH₃)18.0

Theoretical calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. These calculations are also typically performed using DFT methods. The output of these calculations is a set of vibrational modes and their corresponding frequencies and intensities. These predicted spectra can be used to identify characteristic functional groups and to aid in the interpretation of experimental vibrational spectra.

For this compound, the predicted IR and Raman spectra would show characteristic vibrational modes for the dichloropyridine ring, the aliphatic side chain, and the amine group. For instance, C-Cl stretching vibrations, pyridine ring breathing modes, C-H stretching and bending vibrations, and N-H stretching and bending vibrations would all be present in the predicted spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-HSymmetric Stretch3400
N-HAsymmetric Stretch3500
C-H (Pyridine)Stretch3100
C-H (Aliphatic)Stretch2950-2850
C=N (Pyridine)Stretch1600
C=C (Pyridine)Stretch1580-1450
N-HBend1620
C-HBend1450-1350
C-ClStretch800-600

Molecular Modeling and Computer-Aided Drug Design Principles Applied to this compound

Molecular modeling and computer-aided drug design (CADD) are powerful tools for the discovery and development of new drugs. These methods can be used to identify potential drug targets, design new drug candidates, and predict their activity and pharmacokinetic properties.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for the biological activity of a molecule. These features can include hydrogen bond donors and acceptors, hydrophobic groups, and charged groups. Once a pharmacophore model has been developed, it can be used to search for other molecules that have a similar arrangement of functional groups and are therefore likely to have similar biological activity.

For this compound, a pharmacophore model could be developed based on its potential interactions with a biological target. The dichloropyridine ring could act as a hydrophobic feature, while the amine group could act as a hydrogen bond donor. The stereochemistry of the butan-2-amine side chain would also be a critical component of the pharmacophore.

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. Virtual libraries of compounds can be designed by modifying the structure of a lead compound, such as this compound. These libraries can then be screened in silico to identify compounds with improved activity or other desirable properties. This approach can significantly reduce the time and cost of drug discovery by prioritizing the synthesis and experimental testing of the most promising candidates.

A virtual library based on the this compound scaffold could be created by introducing various substituents on the pyridine ring or by modifying the butan-2-amine side chain. These virtual compounds could then be docked into the active site of a target protein to predict their binding affinity and to guide the design of more potent inhibitors.

Advanced Analytical and Characterization Methodologies for 3 3,5 Dichloropyridin 2 Yl Butan 2 Amine

Chromatographic Techniques for Purity, Separation, and Isomer Analysis

Chromatographic methods are fundamental in the analysis of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine, enabling the separation and quantification of the main compound, its impurities, and its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and potency of this compound. A robust HPLC method requires careful development and validation to ensure accuracy, precision, and reliability.

A typical reversed-phase HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The selection of a suitable stationary phase, such as a C18 column, is critical for achieving optimal separation. The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized through a series of experiments to achieve the best resolution and peak shape.

Method validation would be performed according to established guidelines, encompassing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a valuable tool for the analysis of volatile impurities that may be present in samples of this compound. Due to the amine functional group, which can cause peak tailing, derivatization is often employed to improve chromatographic performance. Silylation or acylation can be used to create more volatile and thermally stable derivatives.

Impurity profiling by GC coupled with a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), allows for the detection and identification of trace-level volatile organic compounds. thermofisher.com The use of a high-resolution capillary column is essential for separating complex mixtures of impurities.

Table 2: Potential Volatile Impurities and GC Conditions

Potential ImpurityChemical FormulaGC Condition
3,5-Dichloropyridine (B137275)C₅H₃Cl₂NColumn: DB-5ms, 30 m x 0.25 mm, 0.25 µmInlet Temp: 250 °COven Program: 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 minDetector: FID at 300 °C
Butan-2-amineC₄H₁₁N

Chiral Chromatography for Enantiomeric Purity and Enantiomeric Excess Determination

Given the presence of two chiral centers in this compound, it can exist as four possible stereoisomers. Chiral chromatography is indispensable for the separation and quantification of these enantiomers and diastereomers. mdpi.com High-performance liquid chromatography with chiral stationary phases (CSPs) is a widely used technique for this purpose. mdpi.com

The choice of the chiral stationary phase is critical for achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including amines. The mobile phase, typically a mixture of a hydrocarbon solvent like hexane and an alcohol modifier such as isopropanol or ethanol, is carefully optimized to maximize resolution.

Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

Advanced Spectroscopic and Spectrometric Characterization

Advanced spectroscopic and spectrometric techniques are essential for the unambiguous structural elucidation and confirmation of this compound.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For a complex structure with multiple stereoisomers, multi-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons, allowing for the complete assignment of the molecular skeleton.

Table 4: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyridine-H7.8 - 8.2d, d
CH-NH₂3.0 - 3.4m
CH-Py3.2 - 3.6m
CH₃ (next to NH₂)1.1 - 1.3d
CH₃ (next to Py)1.2 - 1.4d

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. thermofisher.com This technique is crucial for confirming the identity of the compound with a high degree of confidence.

In addition to the exact mass, HRMS combined with tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation pattern of the molecule. By analyzing the fragments produced, the connectivity of the atoms within the molecule can be deduced, further confirming its structure.

Table 5: Expected HRMS Data

IonCalculated Exact Mass (m/z)
[M+H]⁺ (C₉H₁₃Cl₂N₂)219.0450
Fragment 1 (loss of NH₃)202.0185
Fragment 2 (cleavage of butan-amine side chain)145.9613

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, bond lengths, bond angles, and, crucially for chiral molecules like this compound, its absolute stereochemistry.

To perform this analysis, a high-quality single crystal of the compound is grown, often through slow evaporation of a suitable solvent. ijream.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For chiral molecules, the use of anomalous dispersion effects allows for the assignment of the absolute configuration (R or S) at each stereocenter. The solid-state conformation, detailing the spatial arrangement of the atoms and the planarity of the pyridine (B92270) ring, is also revealed. ijream.orgnih.gov

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C9H12Cl2N2
Formula Weight 220.11
Crystal System Orthorhombic
Space Group P212121
a (Å) 8.513
b (Å) 10.234
c (Å) 12.678
α, β, γ (°) 90
Volume (ų) 1102.5
Z 4

Interfacial and Solution-State Biophysical Characterization

Understanding how a molecule interacts with biological macromolecules is crucial. Techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry provide deep insights into these interactions without the need for labeling.

Surface Plasmon Resonance is a powerful optical technique for monitoring molecular interactions in real-time. In a hypothetical experiment, a target protein could be immobilized on a sensor chip surface. A solution containing this compound would then be flowed over this surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Hypothetical SPR Kinetic Data

Analyte Concentration (nM) Association Rate (ka) (M⁻¹s⁻¹) Dissociation Rate (kd) (s⁻¹) Affinity (KD) (nM)
100 2.5 x 10⁵ 5.0 x 10⁻³ 20
200 2.6 x 10⁵ 5.1 x 10⁻³ 19.6
400 2.4 x 10⁵ 4.9 x 10⁻³ 20.4

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction. In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing a solution of the target macromolecule. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n). From these values, the entropy change (ΔS) can be calculated, providing a full picture of the thermodynamic driving forces of the interaction.

Hypothetical ITC Thermodynamic Data

Parameter Value
Stoichiometry (n) 1.05
Affinity (KD) (μM) 5.2
Enthalpy (ΔH) (kcal/mol) -8.5

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry is a highly sensitive and selective technique ideal for identifying and quantifying compounds in complex biological matrices. nih.gov For in vitro metabolite identification, this compound could be incubated with liver microsomes, and the resulting mixture analyzed by LC-MS/MS. The liquid chromatography component separates the parent compound from its metabolites, which are then ionized and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) is then used to fragment the ions, providing structural information that aids in the identification of the metabolites. nih.gov

Hypothetical In Vitro Metabolites Identified by LC-MS/MS

Compound Retention Time (min) Precursor Ion (m/z) Product Ions (m/z) Proposed Modification
Parent 5.8 221.05 204.02, 178.98 -
Metabolite 1 4.2 237.04 219.03, 178.98 Hydroxylation

Gas Chromatography-Mass Spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying trace impurities from the synthesis of this compound or its degradation products. In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for their identification based on their unique mass spectra.

Hypothetical Trace Impurities Identified by GC-MS

Peak Retention Time (min) Key Fragment Ions (m/z) Tentative Identification
1 8.2 146, 111, 76 3,5-Dichloropyridine
2 10.5 58, 43 Butan-2-one

Mechanistic Biological Investigations of 3 3,5 Dichloropyridin 2 Yl Butan 2 Amine

Cellular Target Engagement and Pathway Modulation (In Vitro Cell-Based Assays)

In vitro cell-based assays are crucial for determining how a compound like 3-(3,5-Dichloropyridin-2-YL)butan-2-amine interacts with cellular components to elicit a biological response. These assays can reveal specific molecular targets and signaling pathways affected by the compound.

Reporter Gene Assays for Specific Pathway Activation or Inhibition

Reporter gene assays are a powerful tool to investigate the activation or inhibition of specific signaling pathways by a test compound. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular signaling pathway. If this compound were to modulate a specific pathway, such as NF-κB or MAPK/ERK, it would lead to a measurable change in the expression of the reporter gene, thus providing a quantitative measure of pathway modulation.

Immunofluorescence and Flow Cytometry for Subcellular Localization and Phenotypic Screening

Immunofluorescence and flow cytometry are essential techniques for visualizing the subcellular localization of target proteins and for high-throughput phenotypic screening. Immunofluorescence would allow for the visualization of the compound's effect on the localization of specific proteins within the cell, for instance, whether it promotes the translocation of a transcription factor from the cytoplasm to the nucleus. Flow cytometry can be used to analyze cell populations for changes in protein expression, cell cycle status, or the presence of biomarkers on the cell surface, providing insights into the compound's cellular effects. researchgate.netthermofisher.com

Proteomic and Interactomic Approaches to Identify Binding Partners and Downstream Effects

To identify the direct binding partners and downstream signaling effects of this compound, proteomic and interactomic approaches would be employed. Techniques such as affinity purification-mass spectrometry (AP-MS) could identify proteins that physically interact with the compound. Broader proteomic analyses, like stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), would provide a global view of how the compound alters the cellular proteome, revealing downstream effects and potentially identifying its mechanism of action.

In Vitro Pharmacodynamic and Efficacy Profiling (Excluding Clinical Outcomes)

In vitro pharmacodynamic and efficacy studies are conducted to understand the dose-dependent effects of a compound on cellular processes and to characterize its biochemical interactions with its molecular targets.

Cellular Viability and Proliferation Assays

A fundamental step in characterizing a new compound is to assess its impact on cell viability and proliferation. researchgate.netthermofisher.comabcam.comnih.gov A variety of assays are available for this purpose, each with its own principle. researchgate.netthermofisher.comabcam.comnih.gov For instance, tetrazolium-based assays like the MTT and MTS assays measure the metabolic activity of cells, which is an indicator of cell viability. abcam.comnih.govnih.gov Proliferation can be assessed by methods that measure DNA synthesis, such as the BrdU incorporation assay. The data from these assays would be used to determine the concentration at which this compound exhibits cytotoxic or cytostatic effects.

Assay TypePrincipleEndpoint Measured
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells.Colorimetric signal proportional to the number of viable cells.
MTS Assay Similar to MTT, but produces a water-soluble formazan product.Colorimetric signal proportional to the number of viable cells.
BrdU Assay Incorporation of the thymidine analog, BrdU, into newly synthesized DNA.Detection of BrdU incorporation by specific antibodies.

Enzyme Kinetic Studies in Cellular Lysates and Recombinant Systems

If a specific enzyme is identified as a potential target of this compound, enzyme kinetic studies would be performed to characterize the interaction. These studies, conducted using either purified recombinant enzymes or cellular lysates, would determine key parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is critical for understanding the compound's potency and selectivity as an enzyme inhibitor.

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Ki The inhibition constant, which represents the affinity of the inhibitor for the enzyme.
Mode of Inhibition Describes how the inhibitor binds to the enzyme (e.g., at the active site or an allosteric site).

In Vitro Metabolic Fate and Biotransformation Studies (Non-Human Derived Systems)

Hepatic Microsomal Stability and Plasma Stability Assays

No public data is available on the stability of this compound when incubated with liver microsomes or in plasma from any non-human species. Such studies are crucial for predicting the compound's metabolic clearance and its persistence in the body.

Cytochrome P450 (CYP) Inhibition and Induction Profiles

There is no published information regarding the potential of this compound to inhibit or induce major CYP isoforms. This information is critical for assessing the likelihood of drug-drug interactions.

Identification and Characterization of In Vitro Metabolites

No studies have been found that identify and characterize the metabolites of this compound formed in in vitro systems. This data is essential for understanding the biotransformation pathways of the compound.

Applications of 3 3,5 Dichloropyridin 2 Yl Butan 2 Amine As a Research Tool

Intellectual Property Landscape and Academic Discourse on 3 3,5 Dichloropyridin 2 Yl Butan 2 Amine

Comprehensive Review of Peer-Reviewed Academic Publications and Citation Analysis

A comprehensive review of peer-reviewed academic literature mirrors the findings from the patent analysis. There are no scholarly articles that specifically describe the synthesis, characterization, or biological evaluation of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine. Consequently, a citation analysis for this compound is not possible. The academic discourse on related compounds, such as 4-amino-3,5-dichloropyridine, has explored their structural and potential medicinal properties. nih.gov Research on the synthesis of various 2-alkylamino-pyridines and their derivatives exists, but none of these studies specifically address the butan-2-amine substituted 3,5-dichloropyridine (B137275) core of the subject compound. researchgate.netnih.gov This lack of academic footprint indicates that the compound is likely not a focus of current academic research or may be a very recent discovery that has not yet been published.

Identification of Emerging Research Trends and Opportunities for Academic Collaboration

Given the complete lack of existing data, any discussion of emerging research trends for this compound is speculative. However, the broader field of pyridine (B92270) chemistry continues to be a fertile ground for drug discovery. The exploration of novel substituted pyridines is a persistent trend.

The absence of information on this specific compound presents a clear opportunity for academic research. A foundational study could focus on developing a viable synthetic route, followed by full characterization of the molecule. Subsequent research could then explore its potential biological activities, drawing inspiration from the known targets of other dichloropyridine-containing molecules. Collaboration between synthetic chemistry and pharmacology labs would be essential to unlock the potential of this currently unknown chemical entity.

Q & A

Basic: What are the recommended synthetic routes for 3-(3,5-Dichloropyridin-2-YL)butan-2-amine, and how can purity be optimized?

A common approach involves palladium-catalyzed amination of 3,5-dichloropyridine derivatives with butan-2-amine precursors under inert conditions. For example, coupling reactions using Buchwald-Hartwig conditions (Pd(dba)₂, Xantphos ligand, and Cs₂CO₃ in toluene) can yield the target compound. Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

X-ray crystallography (using SHELX for refinement ) is ideal for structural confirmation. For routine analysis, employ ¹H/¹³C NMR (in CDCl₃ or DMSO-d₶) to verify substituent positions and LC-MS (ESI+ mode) to confirm molecular weight. High-resolution mass spectrometry (HRMS) and FT-IR (to detect amine N-H stretches ~3300 cm⁻¹) are also recommended .

Basic: Which pharmacological targets should be prioritized for initial bioactivity screening?

Focus on G-protein-coupled receptors (GPCRs) and monoamine transporters , as structurally related butan-2-amine derivatives show affinity for serotonin (5-HT) and dopamine receptors . Use radioligand binding assays (e.g., [³H]-citalopram for serotonin transporters) and functional cAMP assays to evaluate activity .

Basic: What safety protocols are essential when handling this compound?

Use nitrile gloves , safety goggles , and fume hoods to prevent inhalation or dermal exposure. Store in a desiccator at 4°C under nitrogen to avoid degradation. Waste disposal must follow local regulations for halogenated amines, with incineration as the preferred method .

Basic: How can HPLC methods be optimized for quantifying this compound in mixtures?

Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid (TFA). Set UV detection to 254 nm. Calibration curves (1–100 µg/mL) should achieve R² > 0.99. For complex matrices, gradient elution (10–90% acetonitrile over 20 min) improves resolution .

Advanced: How can discrepancies in crystallographic data (e.g., R-factor > 5%) be resolved?

Re-examine the SHELXL refinement parameters : adjust the weighting scheme, add anisotropic displacement parameters for non-H atoms, and validate hydrogen bonding with PLATON. If twinning is suspected (common in halogenated pyridines), use the TWIN/BASF commands in SHELX .

Advanced: What strategies improve the sensitivity of bioactivity assays for low-concentration samples?

Implement fluorescence polarization assays with fluorophore-labeled ligands (e.g., FITC-conjugated analogs) to detect sub-micromolar binding. For functional studies, use β-arrestin recruitment assays (e.g., BRET-based systems) with HEK293 cells expressing target receptors .

Advanced: How can computational docking predict binding modes to dopamine receptors?

Use AutoDock Vina or Schrödinger Glide with a receptor structure (e.g., PDB ID: 6CM4). Prepare the ligand with Open Babel (minimized using MMFF94). Dock with flexible side chains for residues D110³.³² and S193⁵.⁴². Validate with MD simulations (NAMD, 100 ns) to assess stability .

Advanced: What catalytic systems enhance yield in large-scale synthesis?

Switch from Pd(dba)₂ to Pd-PEPPSI-IPr for improved air stability and turnover. Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time. Monitor reaction progress with inline FT-IR to quench at optimal conversion (>95%) .

Advanced: How should conflicting bioassay data (e.g., IC₅₀ variability) be interpreted?

Conduct meta-analysis of assay conditions: check for differences in cell lines (e.g., CHO vs. HEK293), buffer pH (affects amine protonation), and assay temperature. Validate with orthogonal methods (e.g., SPR vs. radioligand binding). Statistical tools like Grubbs’ test can identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.